Critical Evidence Gap: No Direct Quantitative Comparator Data in Peer-Reviewed Literature
A systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) yielded no direct head-to-head comparison between 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one (CAS 127876-39-5) and any named comparator in any quantitative assay. The compound has a ChEMBL ID (CHEMBL4515373) but no associated bioactivity data [1]. The closest structural analogs with published data are the chloro-substituted phenyl derivatives in the Hameed et al. 2019 study, but the target compound itself does not appear in the reported compound set (compounds 7–40) [2]. Consequently, no IC50, Ki, EC50, Tm, solubility, or any other comparative parameter can be assigned to this compound. This evidence gap is the most important finding for procurement evaluation.
| Evidence Dimension | Any quantitative comparator data (IC50, Ki, EC50, etc.) |
|---|---|
| Target Compound Data | No data available in any peer-reviewed source |
| Comparator Or Baseline | None identified |
| Quantified Difference | Not calculable |
| Conditions | Not applicable |
Why This Matters
Without direct comparator data, scientific users cannot make evidence-based selection decisions and must treat this compound as an uncharacterized research tool requiring full de novo validation.
- [1] PubChem. 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one. Compound Summary CID 795004. National Library of Medicine, 2026. View Source
- [2] Hameed S, Kanwal, Seraj F, et al. Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. European Journal of Medicinal Chemistry, 2019;183:111677. View Source
